molecular formula C13H19NO2 B13354084 Ethyl 3-[3-(aminomethyl)phenyl]-2-methylpropionate

Ethyl 3-[3-(aminomethyl)phenyl]-2-methylpropionate

Cat. No.: B13354084
M. Wt: 221.29 g/mol
InChI Key: CRAZCZJESBOUFQ-UHFFFAOYSA-N
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Description

Ethyl 3-(3-(aminomethyl)phenyl)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a phenyl ring, which is further substituted with an aminomethyl group and a methylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-(aminomethyl)phenyl)-2-methylpropanoate can be achieved through several synthetic routes. One common method involves the esterification of 3-(3-(aminomethyl)phenyl)-2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(3-(aminomethyl)phenyl)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

Ethyl 3-(3-(aminomethyl)phenyl)-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be employed in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-(aminomethyl)phenyl)-2-methylpropanoate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the ester group can undergo hydrolysis to release the active acid form, which can interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

    Ethyl 3-(4-(aminomethyl)phenyl)-2-methylpropanoate: Similar structure but with the aminomethyl group in the para position.

    Methyl 3-(3-(aminomethyl)phenyl)-2-methylpropanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness: Ethyl 3-(3-(aminomethyl)phenyl)-2-methylpropanoate is unique due to the specific positioning of the aminomethyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. The ethyl ester group also provides distinct physicochemical properties compared to its methyl ester counterpart.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

ethyl 3-[3-(aminomethyl)phenyl]-2-methylpropanoate

InChI

InChI=1S/C13H19NO2/c1-3-16-13(15)10(2)7-11-5-4-6-12(8-11)9-14/h4-6,8,10H,3,7,9,14H2,1-2H3

InChI Key

CRAZCZJESBOUFQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)CC1=CC(=CC=C1)CN

Origin of Product

United States

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